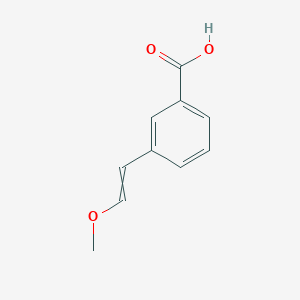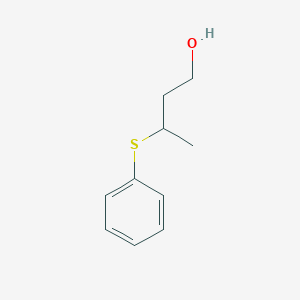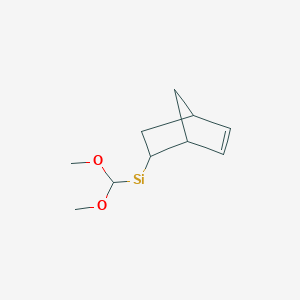
CID 69651453
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[221]hept-5-en-2-yl)(dimethoxymethyl)silane is an organosilicon compound that features a bicyclic norbornene structure attached to a silicon atom, which is further bonded to two methoxy groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane typically involves the hydrosilylation of norbornene derivatives with dimethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives with different substituents.
Substitution: Halogenated or alkylated silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Bicyclo[221]hept-5-en-2-yl)(dimethoxymethyl)silane is used as a precursor for the synthesis of various organosilicon compounds
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules. The presence of the norbornene ring can impart rigidity and specificity to the resulting compounds, making them suitable for targeted therapeutic applications.
Industry
In the industrial sector, (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials exhibit enhanced mechanical and thermal properties, making them suitable for use in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane involves the interaction of its silicon-containing functional groups with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can modulate the reactivity and stability of the compound, enabling its use in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with three ethoxy groups instead of two methoxy groups and a methyl group.
(Bicyclo[2.2.1]hept-5-en-2-yl)trimethoxysilane: Similar structure but with three methoxy groups instead of two methoxy groups and a methyl group.
(Bicyclo[2.2.1]hept-5-en-2-yl)dimethylsilane: Similar structure but with two methyl groups instead of two methoxy groups and a methyl group.
Uniqueness
(Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane is unique due to the presence of both methoxy and methyl groups attached to the silicon atom. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H16O2Si |
|---|---|
Peso molecular |
196.32 g/mol |
InChI |
InChI=1S/C10H16O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h3-4,7-10H,5-6H2,1-2H3 |
Clave InChI |
AQIYDZCPMIBZAH-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)[Si]C1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


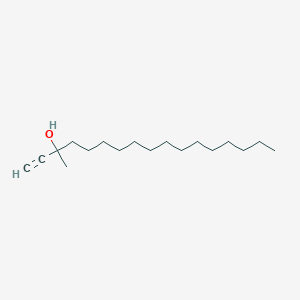

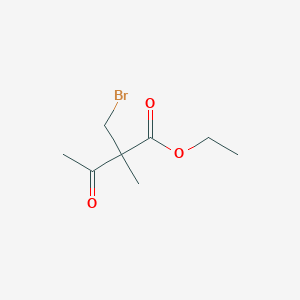
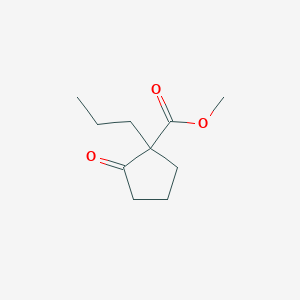
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
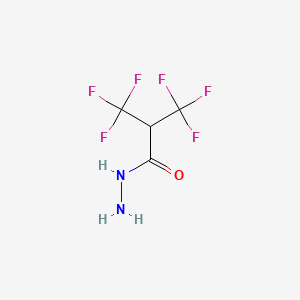
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
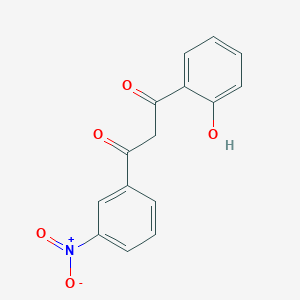

![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
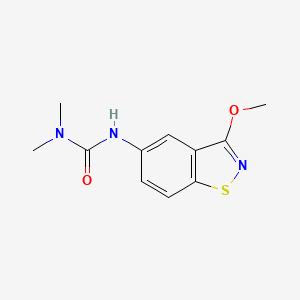
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
